molecular formula C11H11FO4 B8430815 4-[1,3]Dioxan-2-yl-2-fluorobenzoic acid

4-[1,3]Dioxan-2-yl-2-fluorobenzoic acid

Cat. No.: B8430815
M. Wt: 226.20 g/mol
InChI Key: AKVHABOHDFOFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,3]Dioxan-2-yl-2-fluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine substituent at the 2-position of the aromatic ring and a 1,3-dioxane ring attached at the 4-position. This structural configuration combines the electron-withdrawing effects of fluorine with the steric and electronic contributions of the dioxane moiety.

Properties

Molecular Formula

C11H11FO4

Molecular Weight

226.20 g/mol

IUPAC Name

4-(1,3-dioxan-2-yl)-2-fluorobenzoic acid

InChI

InChI=1S/C11H11FO4/c12-9-6-7(2-3-8(9)10(13)14)11-15-4-1-5-16-11/h2-3,6,11H,1,4-5H2,(H,13,14)

InChI Key

AKVHABOHDFOFSO-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=C(C=C2)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzoic Acid Derivatives

3,4-Difluorobenzoic Acid and 3,5-Difluorobenzoic Acid
  • Substituents : These compounds feature fluorine atoms at the 3,4- or 3,5-positions of the benzene ring, respectively.
  • Acidity: The electron-withdrawing fluorine substituents lower the pKa compared to non-fluorinated benzoic acids. For example, 3,5-difluorobenzoic acid (pKa ~2.3) is more acidic than benzoic acid (pKa ~4.2) due to enhanced stabilization of the deprotonated form .
  • Applications : Used as reference standards and intermediates in pharmaceuticals. Deuterated versions (e.g., 3,5-difluorobenzoic-d3 acid) are employed in mass spectrometry for quantitative analysis .
4-Fluorobenzoic Acid
  • Coordination Chemistry : Acts as a ligand in metal complexes. For example, in the cobalt(II) complex [Co₂(2,2’-bpy)₂(μ-L)₂(L)₂(μ-H₂O)] (HL = 4-fluorobenzoic acid), the fluorine substituent facilitates octahedral coordination around Co(II) ions. The compound exhibits antiferromagnetic behavior due to bridging fluorobenzoate ligands and hydrogen-bonded 3D networks .
  • Comparison : Unlike 4-[1,3]dioxan-2-yl-2-fluorobenzoic acid, the absence of a bulky dioxane group in 4-fluorobenzoic acid allows for simpler coordination geometries.

Complex Heterocyclic Fluorobenzoic Acids

Triazolo-Oxazinyl Fluorobenzoic Acids
  • Example : 5-Fluoro-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)benzoic acid (Intermediate 24 in EP 3 532 474 B1).
  • Structure : Combines a fluorine atom with a triazolo-oxazine moiety.
  • Applications : Serves as a synthetic intermediate in drug discovery. The triazolo group enhances metabolic stability, making it pharmacologically advantageous compared to simpler fluorobenzoic acids .
Spirocyclic Fluorobenzoic Acid Derivatives
  • Example : [3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid.
  • Structure : Features a spirocyclic core with a 4-fluorobenzyl group.
  • Applications : Used in pharmaceutical research for its unique steric profile, which may influence receptor binding kinetics. The spiro structure contrasts with the dioxane ring in the target compound, offering distinct conformational rigidity .

Non-Fluorinated Analogues: Caffeic Acid

  • Structure : 3,4-Dihydroxybenzeneacrylic acid, a naturally occurring benzoic acid derivative with hydroxyl groups.
  • Comparison : The hydroxyl groups in caffeic acid confer antioxidant activity, whereas fluorine in this compound enhances acidity and lipophilicity. This difference impacts their applications—caffeic acid is used in food/cosmetic research, while fluorinated derivatives are prioritized in synthetic chemistry .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-F, 4-(1,3-dioxane) Not reported Hypothesized use in coordination chemistry, drug synthesis Inferred
3,5-Difluorobenzoic acid 3,5-F 158.10 Reference standard, synthetic intermediate
4-Fluorobenzoic acid 4-F 140.10 Ligand in antiferromagnetic Co(II) complexes
Caffeic acid 3,4-OH, propenoic acid chain 180.16 Antioxidant, pharmacological research
Triazolo-oxazinyl derivative 2-F, triazolo-oxazine 407 (M+H)+ Drug intermediate, metabolic stability

Structural and Functional Insights

  • Electronic Effects : Fluorine’s electronegativity increases acidity and alters electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions. The dioxane ring in the target compound may sterically hinder certain reactions, unlike smaller substituents in difluorobenzoic acids .
  • Coordination Behavior : Bulky substituents (e.g., dioxane) could limit metal-ligand interactions compared to 4-fluorobenzoic acid, which readily forms bridging complexes .
  • Pharmacological Potential: Heterocyclic derivatives (e.g., triazolo or spiro systems) offer improved pharmacokinetic profiles over simpler fluorobenzoic acids, suggesting that the target compound’s dioxane group might be explored for similar advantages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.